N'-phenylmorpholine-4-carboximidamide
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Overview
Description
N’-phenylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C11H15N3O It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenylmorpholine-4-carboximidamide typically involves the reaction of p-methylphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile at room temperature under a nitrogen atmosphere. The reaction mixture is stirred overnight to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N’-phenylmorpholine-4-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-phenylmorpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of N’-phenylmorpholine-4-carboxamide.
Reduction: Formation of N’-phenylmorpholine-4-carboximidine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N’-phenylmorpholine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-phenylmorpholine-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-phenylmorpholine-4-carbothioamide
- N-phenylmorpholine-4-carboxamide
- N-acyl-morpholine-4-carbothioamides
Uniqueness
N’-phenylmorpholine-4-carboximidamide is unique due to its specific structural features and the presence of the carboximidamide group This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
N'-phenylmorpholine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(14-6-8-15-9-7-14)13-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDWRJORJMTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400429 |
Source
|
Record name | N'-phenylmorpholine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75358-18-8 |
Source
|
Record name | N'-phenylmorpholine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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